6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine and pyrrole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the pyrrolo[3,2-c]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 2-methyl-1H-pyrrolo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
Uniqueness
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 |
InChI Key |
VLCUIZAOGJBWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)Br |
Origin of Product |
United States |
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